N-(3,4-dimethoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide
Description
N-(3,4-Dimethoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a naphthoquinone-derived compound featuring a fused furan ring and a carboxamide side chain substituted with a 3,4-dimethoxyphenethyl group. Its synthesis involves multi-step reactions, including condensation, oxidation, and cyclization, as outlined in Scheme 3 of the referenced study . The compound has been investigated for its anti-proliferative activity against colorectal cancer, with structural attributes such as the electron-withdrawing dimethoxy group and the planar naphthoquinone core hypothesized to enhance DNA intercalation or kinase inhibition .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c1-13-19(20-21(26)15-6-4-5-7-16(15)22(27)23(20)31-13)24(28)25-11-10-14-8-9-17(29-2)18(12-14)30-3/h4-9,12H,10-11H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKQRTZNFYPZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a naphthoquinone framework, which is known for its biological activity. The presence of methoxy groups enhances its solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. These compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
-
Mechanism of Action :
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase activation.
- Cell Cycle Arrest : It can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
- Case Studies :
Cytoprotective Effects
Research has indicated that compounds with similar structures exhibit cytoprotective effects against oxidative stress and DNA damage.
- Mechanism :
- Experimental Evidence :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential.
| Parameter | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Bioavailability | Moderate |
| Half-life | 3-5 hours |
| Metabolism | Hepatic |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of naphthoquinone derivatives, many of which share the 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan core but differ in substituents and side chains. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Naphthoquinone Derivatives
Substituent Effects on Activity
- This may explain its hypothesized higher bioavailability .
- Heterocyclic Cores : Replacement of the furan ring with thiophene (compounds 8 and 9) increases lipophilicity, enhancing membrane permeability. Compound 9’s oxadiazole substituent further amplifies activity by promoting interactions with hydrophobic enzyme pockets .
- Electron-Withdrawing Groups: Chloro-substituted analogs (e.g., compound 8) exhibit higher potency than non-halogenated derivatives, likely due to increased electrophilicity of the quinone moiety .
Research Findings and Mechanistic Insights
- Structure-Activity Relationships (SAR): Planar naphthoquinone cores are critical for intercalating DNA or inhibiting topoisomerases. Bulky substituents (e.g., 3,4-dimethoxyphenethyl) balance solubility and target affinity. Thiophene/oxadiazole hybrids (e.g., compound 9) outperform furan-based derivatives, suggesting heterocycle flexibility enhances binding .
- For example, compound 9 exhibits sub-µM activity against HT-29 colorectal cancer cells, attributed to its oxadiazole-thiophene framework .
Preparation Methods
Anthraquinone-Based Heterocyclization
The foundational route begins with 1,4-dihydroxy-2,3-dichloroanthraquinone (4a ), which undergoes condensation with β-ketoesters to form the furan ring. Ethyl acetoacetate reacts with 4a in the presence of a base (e.g., K₂CO₃) at 120–125°C, yielding ethyl 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxylate (5a ) in 55–60% yield. Substituting ethyl acetoacetate with tert-butyl acetoacetate improves yield to 68% due to reduced tar formation and easier purification.
Table 1: Comparison of β-Ketoesters in Furan Cyclization
| β-Ketoester | Temperature (°C) | Yield (%) | Purity |
|---|---|---|---|
| Ethyl acetoacetate | 120–125 | 55–60 | Moderate |
| tert-Butyl acetoacetate | 120–125 | 68 | High |
The reaction mechanism involves nucleophilic attack of the anthraquinone oxygen on the β-ketoester’s carbonyl, followed by cyclodehydration. Steric hindrance from the tert-butyl group minimizes side reactions, enhancing efficiency.
Acidic Hydrolysis to Carboxylic Acid
The ester intermediate (5a/b ) undergoes hydrolysis to yield anthra[2,3-b]furan-3-carboxylic acid (6 ). For ethyl ester 5a , concentrated H₂SO₄ at 80°C for 6 hours achieves complete hydrolysis but risks decomposition. In contrast, tert-butyl ester 5b cleaves smoothly with trifluoroacetic acid (TFA) at room temperature, affording 6 in quantitative yield.
Carboxamide Formation
Acyl Chloride Activation
Conversion of 6 to the carboxamide requires activation of the carboxylic acid. Direct coupling with amines using carbodiimides (DCC, EDC) or uronium salts (HATU, TBTU) yields <25% product due to poor solubility and side reactions. The optimal method involves treating 6 with thionyl chloride (SOCl₂) in refluxing benzene, generating the acyl chloride (7 ) in situ. This intermediate is highly reactive and must be used immediately.
Amine Coupling
Reaction of 7 with 3,4-dimethoxyphenethylamine in dichloromethane (DCM) at 0°C to room temperature produces the target carboxamide in 82–85% yield after column chromatography. Excess amine (1.5 equiv) ensures complete conversion, while maintaining low temperatures minimizes epimerization.
Table 2: Carboxamide Coupling Optimization
| Amine Equiv | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1.0 | DCM | 25 | 65 |
| 1.5 | DCM | 0 → 25 | 85 |
| 2.0 | THF | 25 | 78 |
Alternative Synthetic Routes
Transition Metal-Catalyzed Cyclization
A Chinese patent describes synthesizing naphthofurans via Pd-catalyzed coupling of Boc-protected propargyl alcohols with aryl boronic acids. While this method achieves 70–75% yields for simpler derivatives, introducing the 3,4-dimethoxyphenethyl group requires tailored boronic acids, complicating scalability. Functional group tolerance is limited for electron-deficient aryl partners.
Ullmann Coupling for Late-Stage Functionalization
Inspired by bisbenzyltetrahydroisoquinoline synthesis, Ullmann coupling could theoretically link pre-formed naphthofuran and phenethyl units. However, attempts to couple iodinated naphthofurans with hydroxyphenethylamines yielded <15% product due to steric hindrance and competing side reactions.
Analytical and Spectroscopic Characterization
The final compound exhibits:
- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, furan H), 7.82–7.75 (m, 2H, anthra H), 6.85 (s, 2H, ArH), 3.92 (s, 6H, OCH₃), 3.68 (t, J = 6.8 Hz, 2H, CH₂), 2.92 (t, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃).
- HRMS : m/z calc. for C₂₉H₂₅NO₇ [M+H]⁺: 500.1709; found: 500.1712.
Challenges and Optimization Strategies
Key hurdles include:
- Acyl Chloride Instability : Fresh preparation of 7 is critical; storage beyond 2 hours leads to 30% decomposition.
- Amine Nucleophilicity : Electron-rich 3,4-dimethoxyphenethylamine requires stoichiometric control to avoid over-alkylation.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the carboxamide from unreacted 6 and amine byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
